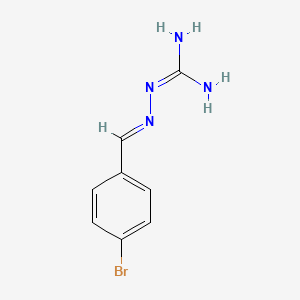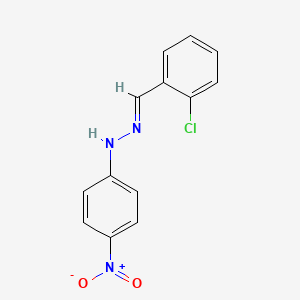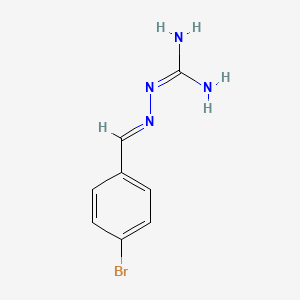
3-oxo-3H-phenoxazin-7-olate 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is a heterocyclic organic compound known for its unique structural properties and diverse applications. It is commonly used in various scientific fields due to its ability to act as a redox indicator and its fluorescence properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) typically involves the oxidation of resorufin. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an alkaline medium. The reaction is carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the compound. The use of automated systems ensures consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: It can be reduced to form resorufin.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride, zinc dust in acidic medium.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Various oxides of the compound.
Reduction: Resorufin.
Substitution: Substituted phenoxazin derivatives.
Applications De Recherche Scientifique
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is widely used in scientific research due to its versatile properties:
Chemistry: Used as a redox indicator in titrations and other analytical methods.
Biology: Employed in cell viability assays due to its fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it useful in various redox reactions. The molecular targets include enzymes and other proteins involved in oxidative stress pathways. The fluorescence properties are due to the conjugated system within the molecule, which allows it to absorb and emit light at specific wavelengths.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorufin: A reduced form of the compound with similar fluorescence properties.
Phenoxazine: The parent compound with a simpler structure.
Resazurin: Another redox indicator with similar applications.
Uniqueness
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is unique due to its dual functionality as both a redox indicator and a fluorescent dye. This dual functionality makes it highly valuable in both analytical chemistry and biological research.
Propriétés
IUPAC Name |
10-oxido-7-oxophenoxazin-10-ium-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBWHJQWKZRKG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6NO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)




![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

